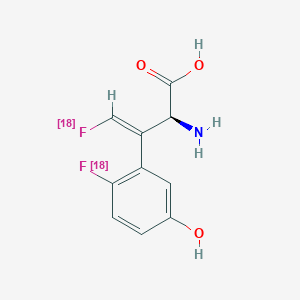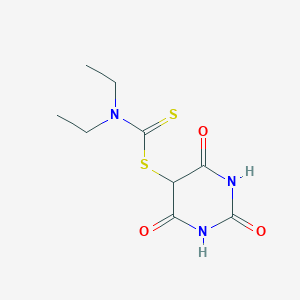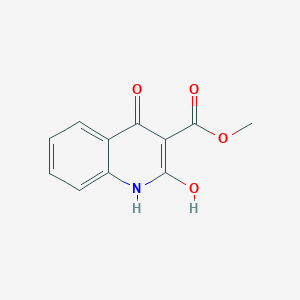
6-Fluoro-beta-fluoromethylene-3-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-beta-fluoromethylene-3-tyrosine (FFMT) is a novel amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. FFMT is a fluorinated tyrosine analogue that has been shown to exhibit promising pharmacological properties, including antitumor and antiviral activities. In
科学研究应用
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit promising anticancer and antiviral activities. In vitro studies have demonstrated that 6-Fluoro-beta-fluoromethylene-3-tyrosine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and Zika virus. Additionally, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been investigated for its potential use as a molecular imaging agent for positron emission tomography (PET) imaging.
作用机制
The mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine is not fully understood. However, studies have suggested that 6-Fluoro-beta-fluoromethylene-3-tyrosine may exert its anticancer and antiviral activities through multiple pathways. 6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to inhibit viral entry and replication by interfering with viral attachment and fusion.
Biochemical and Physiological Effects
6-Fluoro-beta-fluoromethylene-3-tyrosine has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, 6-Fluoro-beta-fluoromethylene-3-tyrosine has been well-tolerated and did not cause any significant adverse effects. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its potential as a novel therapeutic agent for cancer and viral infections. 6-Fluoro-beta-fluoromethylene-3-tyrosine has also been investigated for its potential use as a molecular imaging agent for PET imaging. However, one of the limitations of 6-Fluoro-beta-fluoromethylene-3-tyrosine is its complex synthesis method, which may limit its scalability for large-scale production.
未来方向
There are several future directions for 6-Fluoro-beta-fluoromethylene-3-tyrosine research. One possible direction is to investigate the mechanism of action of 6-Fluoro-beta-fluoromethylene-3-tyrosine in more detail to better understand its anticancer and antiviral activities. Another direction is to optimize the synthesis method of 6-Fluoro-beta-fluoromethylene-3-tyrosine to improve its scalability for large-scale production. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Fluoro-beta-fluoromethylene-3-tyrosine in animal models and human clinical trials. Finally, 6-Fluoro-beta-fluoromethylene-3-tyrosine may have potential applications in other areas, such as neurodegenerative diseases and metabolic disorders, which could be explored in future research.
合成方法
6-Fluoro-beta-fluoromethylene-3-tyrosine can be synthesized through a multistep process starting with the protection of the phenolic hydroxyl group of tyrosine. The protected tyrosine is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then fluorinated using a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST), to form the 6-Fluoro-beta-fluoromethylene-3-tyrosine precursor. Finally, the precursor is deprotected to yield 6-Fluoro-beta-fluoromethylene-3-tyrosine.
属性
CAS 编号 |
145682-70-8 |
|---|---|
产品名称 |
6-Fluoro-beta-fluoromethylene-3-tyrosine |
分子式 |
C11 H13 N3 |
分子量 |
227.18 g/mol |
IUPAC 名称 |
(E,2S)-2-amino-4-(18F)fluoranyl-3-(2-(18F)fluoranyl-5-hydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-4-7(9(13)10(15)16)6-3-5(14)1-2-8(6)12/h1-4,9,14H,13H2,(H,15,16)/b7-4+/t9-/m0/s1/i11-1,12-1 |
InChI 键 |
WAQMODSFBZJPLN-VYJRBEPVSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)/C(=C\[18F])/[C@@H](C(=O)O)N)[18F] |
SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
规范 SMILES |
C1=CC(=C(C=C1O)C(=CF)C(C(=O)O)N)F |
同义词 |
6-fluoro-beta-fluoromethylene-3-tyrosine 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (D)-isomer 6-fluoro-beta-fluoromethylene-3-tyrosine, 18F-labeled, (DL)-isomer 6-fluoro-beta-fluoromethylene-m-tyrosine FFMMT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)








![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)

